4-Chloro-6-(oxetan-3-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-6-(oxetan-3-yl)pyrimidine is a chemical compound with the molecular formula C7H7ClN2O. It features a pyrimidine ring substituted with a chlorine atom at the 4-position and an oxetane ring at the 6-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(oxetan-3-yl)pyrimidine typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-chloropyrimidine with oxetan-3-yl derivatives under controlled conditions. The reaction conditions often include the use of a base, such as sodium hydride, and an appropriate solvent, like dimethylformamide (DMF), to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety. This could include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-(oxetan-3-yl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Ring-Opening Reactions: The oxetane ring can undergo ring-opening reactions, particularly under acidic or basic conditions, leading to the formation of linear or branched products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base, such as potassium carbonate, and a polar aprotic solvent, like DMF or DMSO.
Ring-Opening Reactions: Acidic or basic catalysts, such as hydrochloric acid or sodium hydroxide, are commonly used to facilitate the ring-opening of the oxetane ring.
Major Products Formed
Substitution Reactions: Products include various substituted pyrimidines, depending on the nucleophile used.
Ring-Opening Reactions: Products include linear or branched compounds derived from the cleavage of the oxetane ring.
Scientific Research Applications
4-Chloro-6-(oxetan-3-yl)pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural properties make it useful in the development of novel materials with specific electronic or mechanical properties.
Chemical Biology: It serves as a probe or ligand in studies involving biological systems, helping to elucidate the function of various biomolecules.
Mechanism of Action
The mechanism of action of 4-Chloro-6-(oxetan-3-yl)pyrimidine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the oxetane ring can influence the compound’s binding affinity and selectivity, while the chlorine atom can participate in various interactions, such as hydrogen bonding or halogen bonding .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-(oxetan-3-yl)pyrimidine
- 4-Chloro-6-(oxetan-3-yl)thieno[3,2-d]pyrimidine
Uniqueness
4-Chloro-6-(oxetan-3-yl)pyrimidine is unique due to the specific positioning of the oxetane ring and the chlorine atom on the pyrimidine ring. This unique arrangement imparts distinct physicochemical properties and reactivity patterns, making it a valuable compound for various applications .
Properties
Molecular Formula |
C7H7ClN2O |
---|---|
Molecular Weight |
170.59 g/mol |
IUPAC Name |
4-chloro-6-(oxetan-3-yl)pyrimidine |
InChI |
InChI=1S/C7H7ClN2O/c8-7-1-6(9-4-10-7)5-2-11-3-5/h1,4-5H,2-3H2 |
InChI Key |
CCEUZAWHXDQLTH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)C2=CC(=NC=N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.